molecular formula C21H23N3O3S B2952504 N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide CAS No. 2034344-50-6

N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2952504
CAS No.: 2034344-50-6
M. Wt: 397.49
InChI Key: DYHHFPMSJCYEAR-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring a 2-cyanophenyl group, a thiophen-2-yl ring substituted with a 1-hydroxyethyl moiety, and a cyclopentylmethyl linker. The compound’s design integrates both aromatic and heterocyclic components, likely aimed at optimizing binding affinity and metabolic stability.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-14(25)17-8-9-18(28-17)21(10-4-5-11-21)13-23-19(26)20(27)24-16-7-3-2-6-15(16)12-22/h2-3,6-9,14,25H,4-5,10-11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHHFPMSJCYEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various metabolic pathways. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N4O3S
  • Molecular Weight : 386.47 g/mol

The synthesis typically involves the reaction of 2-cyanophenylamine with an appropriate thiophene derivative in the presence of oxalyl chloride under controlled conditions to yield the desired oxalamide structure.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes, notably:

  • Aldosterone Synthase : This enzyme is crucial in the biosynthesis of aldosterone, a hormone that regulates sodium and potassium levels, thus influencing blood pressure.
  • Aromatase : An enzyme involved in the conversion of androgens to estrogens, making it a target for cancer therapies, particularly in hormone-sensitive cancers.

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity :
    • A study indicated that derivatives similar to this compound exhibit significant cytotoxic effects against human cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer growth .
  • Antiviral Properties :
    • Preliminary investigations suggest that compounds within this class may exhibit antiviral properties by targeting viral entry mechanisms. A related study highlighted that small molecule inhibitors could enhance antiviral activity against HIV by preventing viral entry into host cells .
  • Enzyme Inhibition Studies :
    • The compound has been evaluated for its inhibitory effects on various enzymes. In vitro assays demonstrated that it effectively inhibits aldosterone synthase and aromatase, suggesting potential applications in treating conditions like hypertension and hormone-dependent cancers .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits viral entry mechanisms
Enzyme InhibitionInhibits aldosterone synthase and aromatase

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The compound shares structural motifs with several oxalamide analogs reported in the literature, particularly those evaluated as HIV entry inhibitors and flavoring agents. Below is a detailed comparison based on substituents, synthesis, and biological relevance:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Heterocyclic Component Biological Activity/Application Yield/Purity
Target Compound : N1-(2-cyanophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide ~433.48* 2-cyanophenyl, 1-hydroxyethyl-thiophen, cyclopentylmethyl Thiophen Hypothesized antiviral activity Not reported
Compound 13 : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide 478.14 4-chlorophenyl, 2-hydroxyethyl-thiazol, acetylpiperidinyl Thiazol HIV entry inhibition 36% yield, 90% HPLC
Compound 15 : N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.HCOOH 422.12 4-chlorophenyl, 2-hydroxyethyl-thiazol, pyrrolidinyl Thiazol HIV entry inhibition 53% yield, 95% HPLC
Flavoring Agent : N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide ~355.40 2-methoxy-4-methylbenzyl, pyridin-2-yl-ethyl Pyridine Flavoring agent (EFSA-approved) Not reported
Compound MNFO : N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide ~322.37 Furan-2-ylmethyl, 2-methylnaphthalen-1-yl Furan, Naphthalene Metal-organic framework ligand Not reported

*Calculated molecular weight based on formula.

Key Structural Differences and Implications

Aromatic Substituents: The target compound’s 2-cyanophenyl group is distinct from the 4-chlorophenyl in HIV inhibitors (e.g., Compound 13, 15) . The cyano group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in viral proteins compared to chloro substituents. In contrast, flavoring agents (e.g., N1-(2-methoxy-4-methylbenzyl)-...) prioritize methoxy and methyl groups for metabolic stability and low toxicity .

Heterocyclic Components :

  • The thiophen ring in the target compound differs from thiazol in HIV inhibitors (Compounds 13, 15). Thiophen’s lower electronegativity may reduce polar interactions but improve membrane permeability.
  • Pyridine (flavoring agents) and furan (MNFO) rings highlight the versatility of oxalamides in diverse applications .

Linker and Side Chains :

  • The cyclopentylmethyl linker in the target compound may confer conformational rigidity, whereas acetylpiperidinyl or pyrrolidinyl groups in HIV inhibitors enhance solubility and target engagement .
  • The 1-hydroxyethyl side chain on thiophen could improve solubility, similar to the 2-hydroxyethyl group in Compound 15 .

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